3,6-Dimethyl-2-pyridinamine
Overview
Description
3,6-Dimethyl-2-pyridinamine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3 and 6 positions and an amino group at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dimethyl-2-pyridinamine can be synthesized through several methods. One common approach involves the reaction of 3,6-dimethylpyridine with ammonia under specific conditions. Another method includes the use of hydroxylamine-2,4,6-trimethyl-benzenesulfonate in dichloromethane, followed by treatment with DBU and chloroacetic acid methyl ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through column chromatography, and crystallization.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyridines with different functional groups.
Scientific Research Applications
3,6-Dimethyl-2-pyridinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-2-pyridinamine involves its interaction with specific molecular targets and pathways. The amino group at the 2 position allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in antimicrobial and anticancer studies .
Comparison with Similar Compounds
N,N-Dimethyl-2-pyridinamine: Similar in structure but with two methyl groups on the nitrogen atom instead of the pyridine ring.
2,6-Dimethyl-3-pyridylamine: Another derivative with methyl groups at the 2 and 6 positions and an amino group at the 3 position.
Uniqueness: 3,6-Dimethyl-2-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,6-dimethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMKUXXLKIOVQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342141 | |
Record name | 3,6-Dimethyl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823-61-0 | |
Record name | 3,6-Dimethyl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,6-dimethyl-2-pyridinamine in the synthesis of carcinogenic γ-carbolines?
A1: The research article describes a method for synthesizing 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (1), a carcinogenic γ-carboline. In this synthesis, This compound serves as a precursor. It is reacted with 1-benzotriazole to form 4-(1-benzotriazolyl)-3,6-dimethyl-2-pyridinamine. This intermediate then undergoes thermolysis to yield the target γ-carboline [].
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